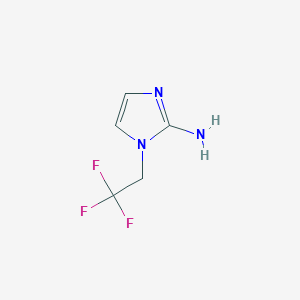

1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

描述

1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C5H6F3N3 and its molecular weight is 165.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds such as ubrogepant, a calcitonin gene-related peptide (cgrp) receptor antagonist, are used in the acute treatment of migraines .

Mode of Action

It may interact with its targets in a manner similar to other cgrp receptor antagonists, which block the cgrp receptor and prevent the activation of intracellular pathways that lead to migraine symptoms .

Biochemical Pathways

Cgrp receptor antagonists like ubrogepant are known to inhibit the cgrp pathway, which plays a crucial role in the pathophysiology of migraines .

Result of Action

The inhibition of the cgrp pathway by cgrp receptor antagonists can lead to the alleviation of migraine symptoms .

生化分析

Biochemical Properties

1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with Lewis bases through hydrogen bonding, yielding 1:1 adducts . This interaction can influence the stability and reactivity of the compound in biochemical assays. Additionally, this compound may competitively inhibit certain enzymes, affecting their catalytic activity and altering metabolic pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the permeability of sodium channels in neurons, leading to altered neuronal excitability . This modulation can impact cellular communication and overall cell function, potentially leading to changes in cellular behavior and physiology.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity . Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and metabolic processes. These interactions are crucial for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over time, affecting its efficacy and potency . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes without causing toxicity. At higher doses, toxic or adverse effects may be observed

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may undergo trifluoromethylation, a process that introduces a trifluoromethyl group into the compound . This modification can alter the compound’s chemical properties and its interactions with other biomolecules, affecting its overall metabolic fate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular distribution is essential for elucidating its precise mode of action and potential therapeutic applications.

生物活性

1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological activities. The trifluoroethyl group enhances lipophilicity and influences solubility and permeability, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential therapeutic applications.

The compound is characterized by the presence of a trifluoroethyl group attached to an imidazole ring. This configuration imparts distinct chemical and physical properties that facilitate its interaction with biological macromolecules.

| Property | Description |

|---|---|

| Molecular Formula | C5H7F3N2 |

| Molecular Weight | 162.12 g/mol |

| Solubility | Variable; influenced by trifluoroethyl group |

| Lipophilicity | Enhanced due to trifluoroethyl group |

The biological activity of this compound primarily involves its binding to specific molecular targets such as enzymes and receptors. The trifluoroethyl substituent enhances the compound's ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of target proteins, leading to various biological effects.

Key Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by competing for active sites or by altering enzyme conformation.

- Receptor Modulation : It acts as a positive allosteric modulator for specific receptors, enhancing their activity and influencing downstream signaling pathways.

Cellular Impact

Research indicates that this compound affects various cellular processes:

- Neuronal Excitability : It modulates sodium channel permeability in neurons, which can alter excitability and neurotransmission.

- Gene Expression : The compound influences gene expression profiles by interacting with transcription factors and other regulatory proteins.

Case Studies

- Neuropharmacology : In studies involving neuronal cells, treatment with this compound led to significant changes in sodium channel activity, resulting in altered neuronal firing rates. This suggests potential applications in treating neurological disorders characterized by excitability issues.

- Cancer Research : In vitro studies demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of 12 μM against HeLa cells, indicating its potential as an anticancer agent.

Summary of Findings

科学研究应用

Medicinal Chemistry Applications

Antifungal Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine, as antifungal agents. The compound has shown effectiveness against fungal enzymes such as sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane synthesis. Modifications to the imidazole structure have been investigated to enhance potency against pathogens like Candida albicans and Aspergillus fumigatus. For instance, compounds with additional fluorine substitutions demonstrated significantly increased inhibition rates compared to traditional azole drugs .

Anticancer Research

In the field of oncology, this compound is being examined for its effects on cancer cell lines. Its incorporation into drug formulations has been associated with enhanced anticancer activity when used in combination with other therapeutic agents. Studies have indicated that it may act synergistically with existing treatments, potentially improving outcomes for patients with resistant forms of cancer .

Neuropharmacology

The compound's influence on neuronal cells has been documented in various studies. Research indicates that treatment with this compound can lead to significant alterations in sodium channel activity, which is crucial for neuronal signaling. These findings suggest potential applications in treating neurological disorders where sodium channel modulation is beneficial.

Case Studies

Several case studies illustrate the compound's versatility:

- Case Study 1 : A study investigating the antifungal properties of modified imidazole derivatives found that introducing trifluoroethyl groups significantly improved inhibitory effects on CYP51 enzymes compared to non-fluorinated counterparts. The results showed enhanced efficacy against resistant fungal strains .

- Case Study 2 : In neuropharmacology research, neuronal cells treated with this compound exhibited altered electrophysiological properties. This suggests potential therapeutic roles in conditions characterized by dysfunctional sodium channel activity.

化学反应分析

Nucleophilic Substitution Reactions

The free amine group at position 2 of the imidazole ring enables nucleophilic substitution. Common reactions include:

Key Findings :

-

The trifluoroethyl group enhances electron-withdrawing effects, increasing the electrophilicity of adjacent positions .

-

Reactions typically occur at the primary amine site, though competing side reactions (e.g., ring halogenation) are observed under harsh conditions.

Cycloaddition Reactions

The imidazole ring participates in [3+2] cycloadditions with alkynes or nitriles:

| Substrate | Conditions | Product | Catalyst |

|---|---|---|---|

| Phenylacetylene | CuI, DMF, 100°C | Triazole-fused imidazole derivatives | Copper(I) iodide |

| Acetonitrile | AgNO₃, MeCN, reflux | Imidazo[1,2-a]pyridine analogs | Silver nitrate |

Mechanistic Insight :

-

Coordination of metal catalysts (Cu⁺, Ag⁺) to the imidazole nitrogen facilitates alkyne activation .

-

Trifluoroethyl groups stabilize transition states via inductive effects, improving regioselectivity.

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases:

Key Data :

-

Schiff bases derived from this compound show enhanced stability in polar aprotic solvents .

-

X-ray crystallography confirms planar geometry in complexes .

Acid/Base-Mediated Transformations

The compound undergoes protonation/deprotonation, influencing its reactivity:

| Reaction | Conditions | Outcome | pKa |

|---|---|---|---|

| Protonation | HCl (gas), Et₂O | Hydrochloride salt formation | ~3.1 |

| Deprotonation | NaH, THF, 0°C | Generation of reactive amide species | – |

Applications :

-

Hydrochloride salts are used in pharmaceutical formulations for improved solubility .

-

Deprotonated forms act as intermediates in peptide coupling reactions .

Radical Reactions

Under radical-initiated conditions:

| Initiation System | Substrates | Products |

|---|---|---|

| AIBN, UV light | Styrene, acrylates | Imidazole-containing polymers |

| FeCl₃, H₂O₂ | Alkenes | Cross-coupled adducts |

Mechanism :

-

The trifluoroethyl group stabilizes radical intermediates via hyperconjugation.

Reductive Amination

Catalytic hydrogenation modifies the amine group:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, RT | Secondary amines | >90% |

| Raney Ni, NH₃ | 50°C, 24 h | Cyclic amines | 75–80% |

Research Highlight :

属性

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-1-10-4(11)9/h1-2H,3H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSRLEUMYFSNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693597-40-8 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。